molecular formula C19H22N4O2 B2714358 2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide CAS No. 1798032-43-5

2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide

Cat. No.: B2714358
CAS No.: 1798032-43-5
M. Wt: 338.411
InChI Key: PGENMPKCYVYNCB-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide (CAS 1798032-43-5) is a chemical compound with the molecular formula C 19 H 22 N 4 O 2 and a molecular weight of 338.4 g/mol . It features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its role as a bioisostere of purine, which allows it to interact with the adenine binding region of various kinase ATP-binding sites . Compounds based on the pyrazolo[1,5-a]pyrimidine structure are investigated primarily as potent and selective protein kinase inhibitors (PKIs) for targeted cancer therapy . This class of inhibitors has shown promise in suppressing the activity of kinases such as cyclin-dependent kinases (CDKs) and Discoidin Domain Receptor 1 (DDR1), which are critical regulators of cell cycle progression, proliferation, and tumorigenesis . The structural features of this benzamide derivative, including the 2-ethoxy benzamide moiety and the propyl linker, are typical of designs aimed at optimizing binding affinity and selectivity towards specific enzymatic targets. This product is intended for research purposes, such as in vitro biochemical assays and cell-based studies to explore kinase inhibition mechanisms and antiproliferative effects. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-ethoxy-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-3-25-17-9-5-4-8-16(17)19(24)20-10-6-7-15-12-21-18-11-14(2)22-23(18)13-15/h4-5,8-9,11-13H,3,6-7,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGENMPKCYVYNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved by reacting 2-methylpyrazole with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine scaffold.

    Alkylation: The pyrazolo[1,5-a]pyrimidine core is then alkylated with 3-bromopropylamine to introduce the propyl chain.

    Amidation: The resulting intermediate is reacted with 2-ethoxybenzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is C19H22N4O2C_{19}H_{22}N_{4}O_{2}, with a molecular weight of 338.4 g/mol. Its structure features an ethoxy group and a pyrazolo[1,5-a]pyrimidine moiety, which are significant for its biological activity.

Anticancer Activity

Research indicates that compounds containing pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. These compounds often act as inhibitors of protein kinases, which play a crucial role in cell proliferation and survival pathways. The presence of the benzamide moiety may enhance the compound's ability to inhibit cancer cell growth by modulating these pathways .

Anti-inflammatory Properties

Studies have shown that related compounds can exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide and TNF-α. For instance, derivatives similar to this compound have demonstrated significant reductions in edema and pain in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.

Analgesic Effects

Analgesic properties have also been noted in various studies involving similar chemical structures. The compound may exhibit pain-relieving effects comparable to standard analgesics like ibuprofen or diclofenac, making it a candidate for further development in pain management therapies .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of similar compounds in various biological assays:

  • A study published in Pharmacological Reviews reported that pyrazolo[1,5-a]pyrimidine derivatives significantly inhibited tumor growth in xenograft models, showcasing their potential as anticancer agents .
  • Another investigation found that certain derivatives exhibited IC50 values lower than standard anti-inflammatory drugs in COX inhibition assays, indicating stronger anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of key cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Linker Flexibility : The target compound employs a propyl linker, which may enhance conformational flexibility compared to rigid ethynyl linkers in D931 and D940 . This could influence binding kinetics and bioavailability.
  • Substituent Effects : The 2-ethoxy group on the benzamide distinguishes it from methyl (D940), trifluoromethyl (D931), and sulfonamide () substituents. Ethoxy’s bulkiness may improve selectivity by reducing off-target interactions .
  • Core Modifications : The 2-methyl group on the pyrazolo[1,5-a]pyrimidine core is shared with compounds in and , suggesting a conserved role in stabilizing hydrophobic interactions with target proteins .

Physicochemical Properties

Property Target Compound D931 4-fluoro-2-methyl-sulfonamide ()
Molecular Weight ~375 g/mol* 477 g/mol 362 g/mol
Calculated LogP ~3.2* ~4.1 ~2.8
Solubility Moderate* Low High (due to sulfonamide)

*Estimated based on structural analogs.

  • The ethoxy group increases hydrophobicity compared to sulfonamide derivatives () but remains less lipophilic than trifluoromethyl-containing D931 .

Biological Activity

2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is a compound featuring a pyrazolo[1,5-a]pyrimidine core, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 1798032-43-5

The biological activity of this compound is largely attributed to its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives. These compounds often function as inhibitors of various kinases, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Potential Targets:

  • CDK2 Inhibition : Similar compounds have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
  • PI3K Inhibition : Some derivatives have demonstrated inhibitory effects on phosphoinositide 3-kinase (PI3K), impacting immune cell function and growth signaling pathways .

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit a range of pharmacological activities:

Antitumor Activity

Studies have shown that compounds with similar structures can effectively inhibit tumor cell proliferation:

  • In vitro Studies : Compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, some pyrazole derivatives have shown promising results against breast cancer cells (MCF-7 and MDA-MB-231) when combined with standard chemotherapy agents like doxorubicin .

Anti-inflammatory and Antimicrobial Effects

Pyrazole derivatives are also noted for their anti-inflammatory and antimicrobial properties:

  • Anti-inflammatory Activity : Some studies suggest that these compounds can reduce inflammatory markers in cellular models, indicating potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity : Research has highlighted the effectiveness of pyrazole derivatives against various bacterial strains, suggesting their utility in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

StudyFindings
Umesha et al. (2009)Synthesized pyrazole carboxamides showed notable antifungal activity and antioxidant properties .
Goulioukina et al. (2016)Evaluated the cytotoxicity of pyrazoles in breast cancer cell lines; some compounds exhibited synergistic effects with doxorubicin .
Recent DevelopmentsNewer compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have shown low nanomolar IC50 values against PI3Kδ, indicating high potency for potential therapeutic applications in asthma and other inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds typically exhibit good oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Understanding these parameters is crucial for assessing the therapeutic potential of this compound.

Q & A

Q. What are the primary synthetic routes for synthesizing 2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Construction of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-ketoesters or nitriles under reflux conditions (e.g., ethanol or pyridine, 5–6 hours, 60–80°C) .
  • Step 2 : Functionalization of the pyrimidine ring with a propyl linker. For example, alkylation using 3-bromopropyl intermediates in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Coupling the benzamide moiety via amide bond formation. This step often employs activated acylating agents (e.g., benzoyl chloride derivatives) in polar aprotic solvents like DMF, with yields influenced by stoichiometry and temperature .
  • Key Conditions : Solvent choice (e.g., pyridine for cyclization), reflux time, and purification via recrystallization (e.g., ethanol/water mixtures) significantly impact purity and yield (62–70% reported for analogous compounds) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Prioritize signals for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), pyrazolo[1,5-a]pyrimidine protons (δ 6.5–8.5 ppm for aromatic protons), and benzamide carbonyl (δ ~165–170 ppm in 13C NMR) .
  • IR Spectroscopy : Confirm the benzamide C=O stretch (~1650–1680 cm⁻¹) and pyrimidine ring vibrations (~1500–1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the exact mass (C₂₀H₂₃N₅O₂, ~389.18 g/mol). Fragmentation patterns should reflect cleavage at the amide bond and pyrimidine ring .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives, particularly regarding substituent effects on target binding?

  • Methodological Answer :
  • Systematic Substituent Variation : Compare analogs with different substituents (e.g., methyl vs. chloro groups at the pyrimidine 2-position) using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .
  • Assay Standardization : Control for variables like buffer pH, temperature, and cell line selection. For example, reports antimicrobial activity discrepancies linked to substituent electronic effects, which can be clarified through dose-response assays .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes of substituents and validate with mutagenesis studies .

Q. What advanced catalytic systems (e.g., palladium-mediated C–H activation) could improve the efficiency of constructing the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer :
  • Pd-Catalyzed C–H Functionalization : Leverage directing groups (e.g., pyridine or amide motifs) to regioselectively activate C–H bonds. highlights Pd(II)/Pd(0) cycles for heterocycle synthesis, which could reduce step counts and improve atom economy .
  • Microwave-Assisted Synthesis : Apply microwave irradiation (e.g., 100–150°C, 30 minutes) to accelerate cyclocondensation steps, as demonstrated for similar pyrimidine derivatives .

Q. What strategies exist for resolving stereochemical challenges in benzamide-containing compounds during multi-step synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) to separate enantiomers. employed this method for a related benzamide agonist .
  • Asymmetric Catalysis : Introduce chirality early using enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during propyl linker installation .
  • Crystallization Control : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to favor crystallization of a single diastereomer .

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